tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has been studied for its potential biological activities.
Preparation Methods
The synthesis of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with p-toluenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of the p-tolylsulfonyl hydrazone group, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 365.46 g/mol
The compound features a piperidine ring substituted with a tosylhydrazone moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The tosylhydrazone group is known to facilitate interactions with electrophilic sites in proteins, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of hydrazones possess antimicrobial properties. The presence of the tosyl group may enhance the lipophilicity of the compound, aiding in membrane penetration and subsequent antimicrobial action.
- Antioxidant Properties : Compounds with hydrazone functionalities often exhibit antioxidant activities. This can be attributed to their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest, although detailed studies are required for confirmation.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various hydrazone derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
Compound | Activity (MIC µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Cytotoxicity Studies
In a separate study assessing the cytotoxic effects on cancer cell lines, this compound showed promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Properties
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-5-7-15(8-6-13)25(22,23)19-18-14-9-11-20(12-10-14)16(21)24-17(2,3)4/h5-8,19H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAQRNVUNKUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672853 | |
Record name | tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046478-89-0 | |
Record name | tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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